Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Overview
Description
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that features a diverse array of functional groups, including benzodioxole, chlorophenyl, methoxyphenyl, and thiazolopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, chlorophenylmethoxy compounds, and thiazolopyrimidine precursors. Key steps in the synthesis could involve:
Condensation reactions: to form the thiazolopyrimidine core.
Substitution reactions: to introduce the chlorophenyl and methoxyphenyl groups.
Esterification: to attach the ethyl carboxylate group.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to accelerate reaction rates.
Solvent selection: to ensure proper solubility of reactants and products.
Temperature control: to maintain reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potentially converting methoxy groups to aldehydes or carboxylic acids.
Reduction: Reducing the carbonyl groups to alcohols.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating mixtures (HNO3/H2SO4).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: can be compared with other thiazolopyrimidine derivatives.
Benzodioxole derivatives: Compounds with similar benzodioxole groups.
Chlorophenylmethoxy compounds: Compounds with chlorophenyl and methoxy groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27ClN2O7S/c1-4-39-31(37)28-18(2)34-32-35(29(28)21-8-12-24-26(15-21)42-17-41-24)30(36)27(43-32)14-20-7-11-23(25(13-20)38-3)40-16-19-5-9-22(33)10-6-19/h5-15,29H,4,16-17H2,1-3H3/b27-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTPLWQPNSWDIZ-VYYCAZPPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C=C5)OCC6=CC=C(C=C6)Cl)OC)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC(=C(C=C5)OCC6=CC=C(C=C6)Cl)OC)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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